Methyl 3-bromo-4-chloro-2-fluorobenzoate
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Overview
Description
Methyl 3-bromo-4-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is typically found in a solid-powder form and is used in various chemical synthesis and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzoic acid derivatives. The esterification of the carboxylic acid group with methanol is typically carried out using a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic substitution: Substituted benzoate derivatives.
Reduction: Benzoic acid derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-4-chloro-2-fluorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- Methyl 2-bromo-4-chloro-3-fluorobenzoate
- Methyl 4-bromo-3-chloro-2-fluorobenzoate
- Methyl 3-bromo-4-fluorobenzoate
- Methyl 4-bromo-2-fluorobenzoate
Uniqueness: Methyl 3-bromo-4-chloro-2-fluorobenzoate is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for selective reactivity and binding to target molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-bromo-4-chloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLEYOIBDTZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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